N-Benzylpiperidin-4-amine dihydrochloride - 871112-83-3

N-Benzylpiperidin-4-amine dihydrochloride

Catalog Number: EVT-2931577
CAS Number: 871112-83-3
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(4-Nitrobenzylidene)-1-benzylpiperidin-4-amine

  • Compound Description: This compound is a Schiff base, specifically an aryl E-imine. It was synthesized through a solvent-free condensation reaction between 4-nitrobenzaldehyde and 1-benzylpiperidin-4-amine, catalyzed by SiO2-H3PO4 under microwave irradiation []. The crystal structure of this compound was determined by X-ray diffraction (XRD) [].
  • Relevance: This compound shares the core structure of N-benzylpiperidin-4-amine with a modification at the nitrogen atom. Instead of two hydrogens, the nitrogen in this compound forms a double bond with a substituted benzaldehyde derivative, showcasing the reactivity of the amine group in N-benzylpiperidin-4-amine [].

N-(1-Benzylpiperidin-4-yl)quinoxalin-2-amines

  • Compound Description: This series of compounds was designed as potential acetylcholine esterase (AChE) inhibitors and exhibited significant AChE inhibitory activity, comparable to the drug donepezil [, ]. They also displayed moderate to good cytotoxicity against various human cancer cell lines [].
  • Relevance: These compounds are structurally related to N-Benzylpiperidin-4-amine dihydrochloride through the presence of the N-benzylpiperidin-4-amine moiety. This shared structural element highlights the potential of this scaffold in designing molecules with diverse biological activities, including AChE inhibition and anticancer properties [, ].

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

  • Compound Description: This series of compounds, initially designed as potential AChE inhibitors, demonstrated moderate to good cytotoxicity against several human cancer cell lines []. Among them, one compound exhibited significant cytotoxicity and induced apoptosis in SW620 human colon cancer cells [].
  • Relevance: While lacking the N-benzylpiperidin-4-amine moiety directly, these compounds were investigated alongside the N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines as part of a study exploring quinazoline derivatives with potential AChE inhibitory and anticancer activity []. This parallel exploration suggests a structural correlation in the context of their shared biological targets and potential therapeutic applications.

N-(1-Benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (Compound 51)

  • Compound Description: This compound is a tacrine-donepezil hybrid molecule that demonstrated potent nanomolar inhibition of both AChE and butyrylcholinesterase (BuChE) []. Molecular modeling and kinetic studies suggested that it interacts with both the catalytic and peripheral anionic sites of AChE [].
  • Relevance: This compound incorporates the N-benzylpiperidin-4-amine moiety within its structure, linked to a tetrahydroacridine system. The potent AChE and BuChE inhibitory activity of this hybrid molecule highlights the contribution of the N-benzylpiperidin-4-amine moiety to the overall pharmacological profile, potentially by influencing binding affinity or interaction with the target enzymes [].

N-(2-diethylamino-ethyl)-2-(4-iodo-[1,2,3]triazol-1-yl)acetamide (Compound 7a)

  • Compound Description: This compound is a radioiodinated triazole derivative designed as a potential probe for targeting melanoma []. Preclinical studies demonstrated promising in vivo results for this compound [].
  • Relevance: While not directly containing the N-benzylpiperidin-4-amine structure, this compound shares the triazole ring system with N-(1-benzylpiperidin-4-yl)-2-(4-iodo-1H-1,2,3-triazol-1-yl)acetamide (Compound 7d) []. Both compounds were synthesized and evaluated in the same study for their potential as melanoma targeting agents, suggesting that variations on the amine substituent attached to the triazole core can influence their biological activity and targeting selectivity [].

N-(1-benzylpiperidin-4-yl)-2-(4-iodo-1H-1,2,3-triazol-1-yl)acetamide (Compound 7d)

  • Compound Description: This compound is a radioiodinated triazole derivative designed as a potential probe for targeting melanoma []. It shares a common structural motif with N-(2-diethylamino-ethyl)-2-(4-iodo-[1,2,3]triazol-1-yl)acetamide (Compound 7a) but features the N-benzylpiperidin-4-amine moiety []. Preclinical studies demonstrated promising in vivo results for this compound [].
  • Relevance: This compound directly incorporates N-Benzylpiperidin-4-amine into its structure and was evaluated alongside Compound 7a for melanoma targeting. This suggests that the presence of the N-benzylpiperidin-4-amine moiety may contribute to its overall pharmacological properties and potentially influence its targeting specificity within the body [].

1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2- c]pyran] (Compound 2a)

  • Compound Description: This compound is a thiophene bioisostere of the potent spirocyclic sigma receptor ligand 1 []. Compound 2a exhibits high affinity for sigma 1 receptors with a Ki value of 0.32 nM, demonstrating its potential as a sigma receptor ligand [].
  • Relevance: Compound 2a incorporates the 1-benzylpiperidine moiety, highlighting the importance of this structural feature for binding to sigma receptors. The presence of the 1-benzylpiperidine moiety in both Compound 2a and N-benzylpiperidin-4-amine dihydrochloride suggests a potential for shared biological activity or similar pharmacological profiles. The modification from a simple amine to the spirocyclic thienopyran system in Compound 2a likely modulates its binding affinity and selectivity for sigma receptors compared to N-Benzylpiperidin-4-amine dihydrochloride [].

N-(1-Benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

  • Compound Description: This compound is a desmethoxyquinazoline derivative that exhibits selective inhibition of DNA methyltransferase DNMT3A at low micromolar concentrations without significant effects on DNMT1 or G9a []. It induced the re-expression of a methylation-silenced luciferase reporter gene in KG-1 cells, indicating its ability to reverse epigenetic silencing []. Additionally, it caused proliferation arrest and cell death in human lymphoma cell lines [].
  • Relevance: This compound directly incorporates N-Benzylpiperidin-4-amine dihydrochloride into its structure as a key pharmacophore. Its potent and selective DNMT3A inhibitory activity suggests that N-Benzylpiperidin-4-amine dihydrochloride, as part of larger structures, can contribute to the development of molecules with epigenetic modulating properties and potential anticancer activities [].

N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

  • Compound Description: This compound is a promising multi-target directed propargylamine for Alzheimer’s disease therapy [, , ]. It shows potent, reversible inhibition of AChE and BuChE, and irreversible inhibition of monoamine oxidases A and B [, , ]. Furthermore, it exhibits antioxidant and neuroprotective effects, inhibits amyloid beta (Aβ) aggregation, and improves cognitive function in animal models of Alzheimer's disease [, , ].
  • Relevance: This compound incorporates N-Benzylpiperidin-4-amine dihydrochloride as a key structural element within its propoxy linker. The presence of N-benzylpiperidin-4-amine dihydrochloride suggests its contribution to the compound's multifaceted pharmacological profile, potentially influencing its interactions with multiple targets involved in Alzheimer’s disease pathology [, , ].

Properties

CAS Number

871112-83-3

Product Name

N-Benzylpiperidin-4-amine dihydrochloride

IUPAC Name

N-benzylpiperidin-4-amine;hydrochloride

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

InChI

InChI=1S/C12H18N2.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-14H,6-10H2;1H

InChI Key

RRCPGUUINZXTSO-UHFFFAOYSA-N

SMILES

C1CNCCC1NCC2=CC=CC=C2.Cl.Cl

Solubility

not available

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.